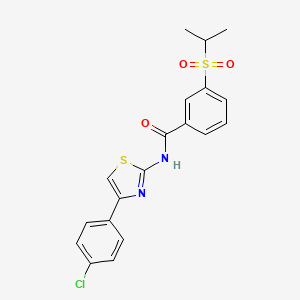

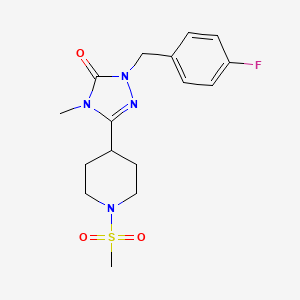

![molecular formula C17H24FN3O3 B2865627 tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-91-2](/img/structure/B2865627.png)

tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

There is no specific information available on the synthesis of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate”. However, it’s worth noting that similar compounds have been used in the synthesis of fentanyl and its analogues2.Molecular Structure Analysis

The exact molecular structure of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” is not readily available. However, similar compounds have been analyzed using X-ray diffraction studies3.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate”. However, similar compounds have been used in the manufacture of synthetic opioids2.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” are not readily available. However, similar compounds have been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies3.Applications De Recherche Scientifique

Synthesis, Characterization, and Biological Evaluation

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via condensation reaction, characterized through various spectroscopic techniques and X-ray diffraction. It showed moderate anthelmintic activity but poor antibacterial activity, illustrating its potential in biological applications beyond simple structural interest (Sanjeevarayappa et al., 2015).

Chemical Modification and Synthesis of Analogues

Synthesis of Enantiopure Derivatives

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared, leading to cis-4-hydroxy delta-lactams. These compounds serve as excellent building blocks for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, highlighting their utility in developing chiral molecules for pharmaceutical applications (Marin et al., 2004).

Advanced Materials Development

Synthesis and Properties of Ortho-Linked Polyamides

Polyamides with flexible main-chain ether linkages and ortho-phenylene units were synthesized from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides, featuring noncrystalline structures and high thermal stability, demonstrate significant potential in materials science for creating high-performance polymers with desirable mechanical and thermal properties (Hsiao et al., 2000).

Novel Drug Intermediate Synthesis

Synthesis of Key Intermediates for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a significant intermediate for small molecule anticancer drugs, was synthesized through a high-yield method. This demonstrates the compound's role in the synthesis of potential anticancer agents, showcasing the importance of such intermediates in drug development (Zhang et al., 2018).

Safety And Hazards

The safety and hazards of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” are not known. However, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard4.

Orientations Futures

The future directions for “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” are not clear. However, similar compounds have been placed under international control due to their use in the manufacture of synthetic opioids2.

Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a chemical expert.

Propriétés

IUPAC Name |

tert-butyl 4-[(2-fluorophenyl)carbamoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-8-12(9-11-21)19-15(22)20-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMRLHYINFXTNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

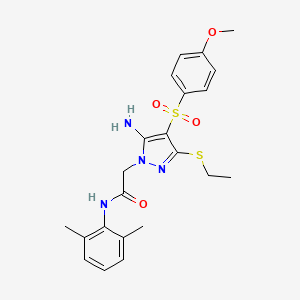

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)

![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)

![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)